6-Bromo-5-fluoro-1-methyl-1H-indazole

Description

BenchChem offers high-quality 6-Bromo-5-fluoro-1-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-fluoro-1-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-5-fluoro-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-8-3-6(9)7(10)2-5(8)4-11-12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZKXJRVDISQRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=N1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693842 |

Source

|

| Record name | 6-Bromo-5-fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-86-8 |

Source

|

| Record name | 6-Bromo-5-fluoro-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 6-Bromo-5-fluoro-1-methyl-1H-indazole: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-fluoro-1-methyl-1H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, including several approved drugs.[1] This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and the potential applications of 6-Bromo-5-fluoro-1-methyl-1H-indazole, with a focus on its relevance in drug discovery and development.

Core Chemical Properties

While extensive experimental data for 6-Bromo-5-fluoro-1-methyl-1H-indazole is not widely published, the following table summarizes its fundamental chemical identifiers and physical state.[2][3][4][][6]

| Property | Value |

| CAS Number | 1286734-86-8 |

| Molecular Formula | C₈H₆BrFN₂ |

| Molecular Weight | 229.05 g/mol |

| IUPAC Name | 6-bromo-5-fluoro-1-methyl-1H-indazole |

| Physical Form | Solid[2] |

| Purity (Typical) | ≥98%[2] |

| Storage Conditions | Room temperature, sealed in a dry, dark place[2] |

Spectroscopic and Spectrometric Analysis

Detailed experimental spectra for 6-Bromo-5-fluoro-1-methyl-1H-indazole are not publicly available. However, based on the analysis of structurally related compounds, such as 6-bromo-1H-indazole, the following spectral characteristics can be predicted.[7]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

Aromatic protons would be expected in the range of δ 7.0-8.0 ppm.

-

The N-methyl group would likely appear as a singlet around δ 3.8-4.2 ppm.

-

The fluorine and bromine substituents will influence the chemical shifts and coupling constants of the aromatic protons.

Predicted ¹³C NMR:

-

Aromatic carbons would be expected in the range of δ 110-150 ppm.

-

The N-methyl carbon would likely appear around δ 30-35 ppm.

Predicted Mass Spectrometry (ESI-MS):

-

The molecular ion peak [M+H]⁺ would be observed at m/z 229 and 231 in an approximate 1:1 ratio, which is characteristic of a monobrominated compound.

Predicted Infrared (IR) Spectroscopy:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

C=C aromatic ring stretching: ~1620-1450 cm⁻¹

-

C-N stretching: ~1300-1100 cm⁻¹

-

C-F stretching: ~1250-1000 cm⁻¹

-

C-Br stretching: ~700-600 cm⁻¹

Experimental Protocols

Proposed Synthesis of 6-Bromo-5-fluoro-1-methyl-1H-indazole

Step 1: Diazotization and Cyclization to form 6-Bromo-5-fluoro-1H-indazole

This step is based on the general synthesis of indazoles from ortho-substituted anilines.

-

Materials: 4-Bromo-5-fluoro-2-methylaniline, sodium nitrite, hydrochloric acid, and a suitable solvent (e.g., water/ethanol mixture).

-

Procedure:

-

Dissolve 4-Bromo-5-fluoro-2-methylaniline in a mixture of hydrochloric acid and water/ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours to ensure complete formation of the diazonium salt.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight to facilitate the intramolecular cyclization.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-bromo-5-fluoro-1H-indazole.

-

Step 2: N-Methylation of 6-Bromo-5-fluoro-1H-indazole

This step involves the alkylation of the indazole nitrogen.

-

Materials: 6-Bromo-5-fluoro-1H-indazole, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., sodium hydride or potassium carbonate), and a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

-

Procedure:

-

To a solution of 6-Bromo-5-fluoro-1H-indazole in the chosen solvent, add the base portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the indazolide anion.

-

Add the methylating agent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the addition of water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-Bromo-5-fluoro-1-methyl-1H-indazole.

-

Proposed Synthetic Workflow for 6-Bromo-5-fluoro-1-methyl-1H-indazole.

Potential Applications in Drug Development

The indazole core is a key pharmacophore in a variety of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its binding affinity, metabolic stability, and selectivity.[11]

While no specific biological targets for 6-Bromo-5-fluoro-1-methyl-1H-indazole have been reported in the public domain, its structural features suggest its potential as a scaffold for the development of novel kinase inhibitors. Derivatives of similar bromo-indazoles have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4).[11]

General Mechanism of Kinase Inhibition by Indazole Scaffolds.

Experimental Protocol for In Vitro Kinase Inhibition Assay

To evaluate the potential of 6-Bromo-5-fluoro-1-methyl-1H-indazole or its derivatives as kinase inhibitors, a standard in vitro kinase assay can be performed.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

-

Methodology (Example using a luminescence-based assay):

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound (6-Bromo-5-fluoro-1-methyl-1H-indazole) in a suitable buffer (e.g., with DMSO).

-

Prepare a master mix containing the kinase buffer, ATP at a concentration near its Kₘ for the target kinase, and a suitable kinase substrate.

-

-

Assay Procedure:

-

Dispense the serially diluted test compound into the wells of a 96- or 384-well plate. Include appropriate controls (e.g., no inhibitor, no enzyme).

-

Initiate the kinase reaction by adding the master mix containing the target kinase enzyme to each well.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Signal Detection:

-

Stop the kinase reaction.

-

Add a kinase detection reagent (e.g., a luciferase/luciferin-based reagent that measures the amount of remaining ATP).

-

-

Data Acquisition: Measure the luminescence signal using a microplate reader. A higher luminescence signal indicates less ATP consumption and therefore higher kinase inhibition.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Workflow for a General In Vitro Kinase Inhibition Assay.

Conclusion

6-Bromo-5-fluoro-1-methyl-1H-indazole is a halogenated heterocyclic compound with significant potential as a building block in drug discovery, particularly in the development of novel kinase inhibitors. While detailed experimental data on its chemical and biological properties are currently limited in the public domain, this guide provides a summary of its known characteristics and a plausible synthetic pathway. The structural features of this molecule, combined with the established importance of the indazole scaffold in medicinal chemistry, make it a compound of interest for further investigation by researchers and scientists in the field of drug development. Future studies are warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Bromo-5-fluoro-1-methyl-1H-indazole | C8H6BrFN2 | CID 53393244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. benchchem.com [benchchem.com]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Bromo-5-fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1286734-86-8

This technical guide provides a comprehensive overview of 6-Bromo-5-fluoro-1-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specific to this molecule, this guide leverages information on closely related analogues to present its chemical properties, a plausible synthetic route, and its potential biological significance, particularly as a kinase inhibitor.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1286734-86-8 |

| Molecular Formula | C₈H₆BrFN₂ |

| Molecular Weight | 229.05 g/mol |

| IUPAC Name | 6-bromo-5-fluoro-1-methyl-1H-indazole |

| Physical Form | Solid (predicted) |

| Storage | Store in a cool, dry place away from light |

Synthesis

A specific, detailed experimental protocol for the synthesis of 6-Bromo-5-fluoro-1-methyl-1H-indazole is not published. However, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted indazoles and their subsequent N-alkylation. The proposed synthesis involves a two-step process starting from the corresponding aniline derivative.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole

This step involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

-

Starting Material: 4-Bromo-5-fluoro-2-methylaniline

-

Reagents: Sodium nitrite, Hydrochloric acid, Acetic acid

-

Procedure:

-

Dissolve 4-Bromo-5-fluoro-2-methylaniline in a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

-

Quench the reaction by adding a base, such as sodium bicarbonate solution, until the pH is neutral.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-Bromo-5-fluoro-1H-indazole.

-

Step 2: N-Methylation of 6-Bromo-5-fluoro-1H-indazole

The final step is the regioselective methylation at the N1 position of the indazole ring.

-

Starting Material: 6-Bromo-5-fluoro-1H-indazole

-

Reagents: Methyl iodide, a suitable base (e.g., sodium hydride, potassium carbonate), a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

-

Procedure:

-

Dissolve 6-Bromo-5-fluoro-1H-indazole in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise at 0 °C.

-

Stir the mixture for 30-60 minutes at room temperature.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the final product, 6-Bromo-5-fluoro-1-methyl-1H-indazole, by column chromatography or recrystallization.

-

Potential Biological Significance and Applications

Indazole derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs containing this scaffold. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced biological activity.

Role as Kinase Inhibitors

The indazole core is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By blocking the active site of specific kinases, these inhibitors can disrupt aberrant signaling and halt disease progression. Given its structure, 6-Bromo-5-fluoro-1-methyl-1H-indazole is a candidate for investigation as a kinase inhibitor.

Below is a generalized diagram illustrating the mechanism of action of a kinase inhibitor, which is a plausible target for compounds of this class.

Caption: General mechanism of a kinase inhibitor.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a novel chemical entity like 6-Bromo-5-fluoro-1-methyl-1H-indazole.

Caption: Workflow for synthesis and characterization.

Conclusion

6-Bromo-5-fluoro-1-methyl-1H-indazole is a halogenated indazole derivative with potential applications in drug discovery, particularly in the development of kinase inhibitors. While specific experimental data for this compound remains scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and the known reactivity of similar compounds. Further research is warranted to elucidate its precise physicochemical properties, biological activity, and therapeutic potential. Researchers and scientists are encouraged to use the information presented herein as a foundation for their investigations into this and other novel indazole derivatives.

Technical Guide: 6-Bromo-5-fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-fluoro-1-methyl-1H-indazole is a halogenated indazole derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates or building blocks for the synthesis of more complex, biologically active molecules. The indazole scaffold is a prevalent feature in many compounds developed as kinase inhibitors for therapeutic areas such as oncology. This guide provides a summary of the key chemical properties of 6-Bromo-5-fluoro-1-methyl-1H-indazole, a representative synthesis protocol, and its role in synthetic chemistry.

Core Compound Data

The fundamental properties of 6-Bromo-5-fluoro-1-methyl-1H-indazole are summarized below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Weight | 229.05 g/mol | [1] |

| Molecular Formula | C₈H₆BrFN₂ | [2] |

| CAS Number | 1286734-86-8 | [1][2] |

| Physical Form | Solid | [3] |

| Purity | Typically >97% | [3] |

| InChI Key | YLZKXJRVDISQRH-UHFFFAOYSA-N | N/A |

| Canonical SMILES | CN1C2=CC(=C(C=C2C=N1)F)Br | N/A |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 6-Bromo-5-fluoro-1-methyl-1H-indazole are not extensively available in peer-reviewed literature. The data below is based on information from chemical suppliers and computational models.

| Property | Value | Notes |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Insoluble in water. Soluble in organic solvents like DMSO and DMF. | [4] |

| Storage Conditions | Store at room temperature in a dry, sealed container. | [3] |

Role in Synthetic Chemistry

6-Bromo-5-fluoro-1-methyl-1H-indazole is primarily utilized as a building block in organic synthesis. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various substituents to build molecular complexity. Its application is particularly noted in the synthesis of kinase inhibitors.

Figure 1. Role as a chemical intermediate.

Experimental Protocol: Representative Synthesis

Reaction Scheme: 3-fluoro-2-methylaniline is converted to 5-bromo-4-fluoro-1H-indazole over three steps: bromination, ring closure, and deprotection.[5]

Step 1: Bromination of 3-fluoro-2-methylaniline

-

Dissolve 3-fluoro-2-methylaniline (Compound 1) in acetonitrile.

-

Cool the solution to between -10°C and 10°C.

-

Add N-bromosuccinimide (NBS) and allow the reaction to proceed for 1-2 hours.

-

After the reaction is complete, add sodium bisulfite and continue to react for 10-30 minutes to obtain 4-bromo-3-fluoro-2-methylaniline (Compound 2).

Step 2: Ring Closure Reaction

-

Dissolve 4-bromo-3-fluoro-2-methylaniline (Compound 2) in toluene and heat to 90°C.

-

Add diethyl ether, followed by acetic acid.

-

Raise the temperature to 110°C and add isoamyl nitrite dropwise. Let the reaction proceed for 3 hours.

-

Concentrate the mixture to dryness and slurry with methanol to obtain 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Compound 3).

Step 3: Deprotection

-

Mix 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Compound 3) with methanol and water.

-

Add a solution of potassium carbonate in water and stir at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, add water, stir for 30 minutes, filter the mixture, wash the filter cake with water, and dry to yield the final product, 5-bromo-4-fluoro-1H-indazole.[5]

Figure 2. Representative synthesis workflow.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 6-Bromo-5-fluoro-1-methyl-1H-indazole | 1286734-86-8 [sigmaaldrich.com]

- 3. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 6-Bromo-5-fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-bromo-5-fluoro-1-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, outlines plausible experimental protocols for its synthesis and quality control, and discusses its relevance in the context of therapeutic development.

Chemical Identity and Properties

The compound's formal International Union of Pure and Applied Chemistry (IUPAC) name is 6-bromo-5-fluoro-1-methyl-1H-indazole .[] It is a substituted indazole, a class of compounds known for their wide range of pharmacological activities.[2]

Table 1: Physicochemical Properties of 6-Bromo-5-fluoro-1-methyl-1H-indazole

| Property | Value | Reference |

| CAS Number | 1286734-86-8 | [][3] |

| Molecular Formula | C₈H₆BrFN₂ | [][4] |

| Molecular Weight | 229.05 g/mol | [] |

| IUPAC Name | 6-bromo-5-fluoro-1-methyl-1H-indazole | [] |

| InChI Key | YLZKXJRVDISQRH-UHFFFAOYSA-N | [] |

| SMILES | CN1C2=CC(=C(C=C2C=N1)F)Br | [] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [] |

| Storage | Sealed in dry, room temperature |

Synthesis and Purification Protocols

Caption: Proposed synthetic workflow for 6-Bromo-5-fluoro-1-methyl-1H-indazole.

Experimental Protocol: N-Methylation

This protocol is adapted from the synthesis of a structurally related compound, 6-bromo-1-methyl-4-nitro-1H-indazole.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |

| 6-Bromo-5-fluoro-1H-indazole | C₇H₄BrFN₂ | 215.02 |

| Sodium hydride (60% in oil) | NaH | 24.00 |

| Iodomethane | CH₃I | 141.94 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a reaction vessel cooled to 0 °C.

-

Add a solution of 6-bromo-5-fluoro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise to the suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add iodomethane (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to gradually warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid via column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 6-bromo-5-fluoro-1-methyl-1H-indazole.

Quality Control and Analytical Protocols

Ensuring the purity and structural integrity of the synthesized compound is critical. A comprehensive quality control workflow involves multiple analytical techniques.[7]

Caption: A comprehensive quality control workflow for 6-Bromo-5-fluoro-1-methyl-1H-indazole.

Analytical Methodologies:

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities.

-

Protocol: Prepare a standard solution of the sample (e.g., 1 mg/mL) in a suitable diluent like an acetonitrile/water mixture. Analyze using a C18 column with a gradient elution profile and UV detection. Purity is calculated based on the area percentage of the main peak.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.

-

Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The resulting shifts, coupling constants, and integration values should be consistent with the structure of 6-bromo-5-fluoro-1-methyl-1H-indazole.

-

-

Mass Spectrometry (MS): Determines the molecular weight and confirms elemental composition.

-

Protocol: Analyze the sample via an appropriate ionization technique (e.g., ESI). The resulting mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a molecule containing one bromine atom.[7]

-

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

-

Protocol: Analyze the solid sample using an ATR-FTIR spectrometer. The spectrum should display absorption bands corresponding to C-H, C=C, C-N, C-F, and C-Br bonds.

-

Applications in Drug Development & Signaling Pathways

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds.[2] They are particularly prominent as kinase inhibitors for cancer therapy.[2][5] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.

6-Bromo-5-fluoro-1-methyl-1H-indazole, as a substituted indazole, represents a valuable building block for the synthesis of novel kinase inhibitors. The bromo- and fluoro-substituents provide handles for further chemical modification and can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Caption: Role of an indazole-based kinase inhibitor in blocking a cellular signaling pathway.

References

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-bromo-5-fluoro-1-methyl-1H-indazole | 1286734-86-8 [chemicalbook.com]

- 4. 6-Bromo-5-fluoro-1-methyl-1H-indazole | C8H6BrFN2 | CID 53393244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Technical Guide on 6-Bromo-5-fluoro-1-methyl-1H-indazole: Synthesis and Spectroscopic Characterization Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of 6-bromo-5-fluoro-1-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. While specific, experimentally-verified ¹H and ¹³C NMR data for this compound are not publicly available at the time of this writing, this guide furnishes detailed, generalized protocols for its synthesis and subsequent NMR analysis. The provided methodologies are based on established procedures for structurally related indazole derivatives and are intended to enable researchers to produce and characterize the title compound.

Introduction

Substituted indazoles are a prominent class of heterocyclic compounds widely recognized as "privileged scaffolds" in drug discovery. Their derivatives have shown a broad spectrum of biological activities, including applications as kinase inhibitors in oncology. 6-Bromo-5-fluoro-1-methyl-1H-indazole is a halogenated and N-methylated indazole derivative, a substitution pattern often employed to modulate the physicochemical and pharmacological properties of bioactive molecules. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical step following the synthesis of such a compound.

NMR Data

A comprehensive search of scientific literature and chemical databases did not yield specific ¹H and ¹³C NMR spectral data for 6-bromo-5-fluoro-1-methyl-1H-indazole. Therefore, the following sections provide standardized experimental protocols that can be employed to obtain this data upon successful synthesis of the compound.

Experimental Protocols

The synthesis of the title compound can be approached via a two-step process: the formation of the 6-bromo-5-fluoro-1H-indazole core, followed by regioselective N-methylation. The initial cyclization can be adapted from protocols for similar indazoles, likely starting from a corresponding fluorinated and brominated aniline derivative. The subsequent methylation is a standard procedure.

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole (Hypothetical)

This step would likely follow a diazotization and cyclization reaction, similar to the established synthesis of 6-bromo-1H-indazole.[1] The starting material would need to be 4-bromo-5-fluoro-2-methylaniline.

-

Materials: 4-bromo-5-fluoro-2-methylaniline, acetic anhydride, potassium acetate, isoamyl nitrite, chloroform, hydrochloric acid, sodium hydroxide, heptane.

-

Procedure Outline:

-

Acetylation: Dissolve 4-bromo-5-fluoro-2-methylaniline in chloroform and acetylate the amino group using acetic anhydride.

-

Diazotization and Cyclization: To the acetylated intermediate, add potassium acetate and isoamyl nitrite. Heat the mixture to reflux to induce diazotization and subsequent intramolecular cyclization to form the indazole ring.[1]

-

Work-up and Hydrolysis: After the reaction, remove volatile components. Perform hydrolysis of the N-acetyl group using hydrochloric acid.

-

Isolation: Neutralize the acidic solution with sodium hydroxide to precipitate the product. The crude 6-bromo-5-fluoro-1H-indazole can then be isolated by filtration and purified, for example, by recrystallization from a suitable solvent like heptane.[1]

-

Step 2: N-Methylation to Yield 6-Bromo-5-fluoro-1-methyl-1H-indazole

The N-methylation of indazoles can lead to a mixture of N1 and N2 isomers. Conditions using a strong base like sodium hydride in an aprotic solvent such as THF are known to favor the formation of the thermodynamically more stable N1-methylated product.[2]

-

Materials: 6-bromo-5-fluoro-1H-indazole, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), methyl iodide (CH₃I), saturated aqueous NH₄Cl solution, ethyl acetate, brine.

-

Procedure:

-

To a stirred solution of 6-bromo-5-fluoro-1H-indazole (1.0 equivalent) in anhydrous THF under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the indazolide anion.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product into ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate 6-bromo-5-fluoro-1-methyl-1H-indazole.[2]

-

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 6-bromo-5-fluoro-1-methyl-1H-indazole.

1. Sample Preparation:

-

Quantity: For ¹H NMR, weigh 5-10 mg of the purified compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

-

Filtration: To ensure high spectral quality by removing particulate matter, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for example, at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): ~2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay (e.g., 5 times the longest T₁) is necessary for accurate integration.

-

Number of Scans (NS): 8 to 16 scans, depending on sample concentration.

-

Spectral Width (SW): ~12-16 ppm.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, depending on concentration and experiment time.

-

Spectral Width (SW): ~200-240 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS or residual solvent signal.

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants (J), and multiplicities to elucidate the molecular structure.

Structural Visualization

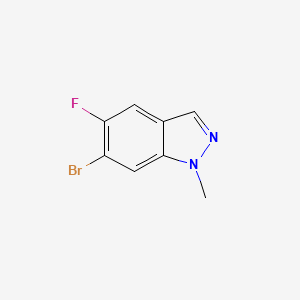

The logical structure of 6-Bromo-5-fluoro-1-methyl-1H-indazole is presented below.

Caption: Molecular structure of 6-Bromo-5-fluoro-1-methyl-1H-indazole.

References

A Technical Guide to 6-Bromo-5-fluoro-1-methyl-1H-indazole for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Bromo-5-fluoro-1-methyl-1H-indazole, a key building block for stakeholders in pharmaceutical research and development. The document outlines supplier information, detailed synthetic protocols, and the significance of this compound in the landscape of medicinal chemistry.

Core Compound Properties

IUPAC Name: 6-bromo-5-fluoro-1-methyl-1H-indazole CAS Number: 1286734-86-8 Molecular Formula: C8H6BrFN2[1][] Molecular Weight: 229.05 g/mol [1][3]

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of starting materials and intermediates. 6-Bromo-5-fluoro-1-methyl-1H-indazole is available from a number of specialized chemical suppliers. The following table summarizes the available information on key suppliers.

| Supplier | Purity | Quantity | Catalog Number |

| BOC Sciences | Not Specified | Not Specified | 1286734-86-8[1] |

| Sigma-Aldrich | 98% | Not Specified | AMBH2D6F85AF |

| Pharmaffiliates | High Purity | Not Specified | PA270027169[3] |

| Chemsrc | Varies | Varies | Not Specified[4] |

Synthesis and Experimental Protocols

A common and effective method for the construction of the indazole ring system involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. For the synthesis of 6-Bromo-5-fluoro-1-methyl-1H-indazole, a plausible precursor would be a 2-amino-4-bromo-5-fluorotoluene derivative.

Hypothetical Synthetic Workflow

Caption: A potential synthetic pathway for 6-Bromo-5-fluoro-1-methyl-1H-indazole.

Detailed Experimental Protocol (Adapted from related syntheses)

The following protocol is an adapted procedure based on established methods for the synthesis of similar indazole compounds.[6] Researchers should perform their own optimization and safety assessments.

Step 1: Diazotization and Cyclization to form 6-Bromo-5-fluoro-1H-indazole

-

In a reaction vessel suitable for low-temperature reactions, dissolve 2-amino-4-bromo-5-fluorotoluene in a suitable acidic medium, such as a mixture of acetic acid and hydrochloric acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period to ensure complete diazotization.

-

The resulting diazonium salt will undergo spontaneous intramolecular cyclization to form the indazole ring. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is quenched by the addition of a suitable reagent, and the crude 6-Bromo-5-fluoro-1H-indazole is isolated by filtration or extraction.

Step 2: N-Methylation

-

Dissolve the crude 6-Bromo-5-fluoro-1H-indazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution to deprotonate the indazole nitrogen.

-

Introduce the methylating agent, for example, methyl iodide (MeI) or dimethyl sulfate (DMS), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or HPLC until the starting material is consumed.

-

Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude 6-Bromo-5-fluoro-1-methyl-1H-indazole.

Step 3: Purification

The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product in high purity.

Analytical Characterization

The structural identity and purity of 6-Bromo-5-fluoro-1-methyl-1H-indazole are confirmed using a suite of standard analytical techniques. While specific spectral data for this exact compound is not publicly available, related structures are routinely characterized by the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are crucial for confirming the molecular structure. For instance, the 1H NMR spectrum of a related compound, Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, shows distinct signals for the aromatic protons and the methyl groups.[7] Similar characteristic peaks would be expected for the title compound.

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to assess the purity of the compound and to confirm its molecular weight. Several suppliers of the related compound 6-Bromo-5-fluoro-1H-indazole provide access to HPLC and LC-MS data.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, further confirming the elemental composition of the molecule.[7]

Applications in Drug Discovery

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[9] They are key components in a variety of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11]

The specific substitution pattern of 6-Bromo-5-fluoro-1-methyl-1H-indazole, featuring bromine and fluorine atoms, makes it an attractive starting material for further functionalization through various cross-coupling reactions. The bromine atom can be readily displaced or used as a handle for introducing new chemical moieties, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

Potential Drug Discovery Workflow

Caption: A generalized workflow for the use of the title compound in drug discovery.

Given the prevalence of the indazole core in kinase inhibitors, this compound could be a valuable starting point for the development of novel therapeutics in oncology. The strategic placement of the halogen atoms allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

References

- 1. 6-Bromo-5-fluoro-1-methyl-1H-indazole [myskinrecipes.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Bromo-5-fluoro-3-methyl-1H-indazole | 1394120-64-9 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1286734-85-7|6-Bromo-5-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]

The Architect's Guide to Novel Kinase Inhibitors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the methodologies and strategies employed in the discovery of novel kinase inhibitor scaffolds. Protein kinases, as central regulators of cellular signaling, remain a pivotal target class for therapeutic intervention, particularly in oncology. The relentless pursuit of novel, potent, and selective inhibitors necessitates a multi-faceted approach, integrating high-throughput screening, computational design, and biophysical methods. This document details the core techniques, presents comparative data for prominent scaffolds, and offers detailed experimental protocols to aid researchers in this dynamic field.

Section 1: Strategies for Scaffold Discovery

The identification of new kinase inhibitor scaffolds is primarily driven by three synergistic approaches: High-Throughput Screening (HTS), Fragment-Based Screening (FBS), and In Silico Drug Design. Each methodology offers distinct advantages in exploring chemical space to find starting points for medicinal chemistry optimization.

High-Throughput Screening (HTS)

HTS allows for the rapid assessment of large, diverse compound libraries against a specific kinase target.[1][2] This method is instrumental in identifying initial "hits" that can be further optimized. The general workflow for an HTS campaign is a multi-step process designed to efficiently identify and validate potential inhibitors from vast chemical libraries.[3]

Fragment-Based Screening (FBS)

FBS involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to the target kinase.[4] These initial fragment hits serve as starting points for optimization into more potent lead compounds. Biophysical techniques like Surface Plasmon Resonance (SPR) are central to this approach for detecting these weak binding events.[5][6]

In Silico Drug Design

Computational methods are integral to modern kinase inhibitor discovery, broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).[7] These approaches leverage computational power to predict and prioritize compounds for synthesis and testing, thereby accelerating the discovery process.[8]

Section 2: Prominent Novel Kinase Inhibitor Scaffolds

The search for novel kinase inhibitors has led to the identification of numerous privileged scaffolds. Among these, pyrazolo[3,4-d]pyrimidines and quinoxalines have emerged as particularly fruitful starting points for the development of potent and selective inhibitors against a range of kinase targets.

Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core in kinase inhibitor design, often targeting CDKs and EGFR.[9][10] Its structural similarity to the adenine ring of ATP allows it to effectively compete for the kinase active site.

| Compound ID | Target Kinase | IC50 (µM) | Target Cell Line(s) | GI50 (µM) | Reference |

| 14 | CDK2/cyclin A2 | 0.057 | HCT-116 | 0.006 | [9][11] |

| 15 | CDK2/cyclin A2 | 0.119 | HCT-116 | 0.007 | [9][11] |

| 4 | EGFR | 0.054 | - | - | [10] |

| 16 | EGFR | 0.034 | Full 60-cell panel | 0.018 - 9.98 | [10] |

| 5i | EGFR (WT) | 0.3 | - | - | [12] |

| 5i | VEGFR2 | 7.60 | - | - | [12] |

Quinoxaline Scaffold

Quinoxaline derivatives have gained significant attention due to their structural features that facilitate interactions with kinase active sites, leading to potent inhibition of kinases such as PDGF-R.[13][14][15] The nitrogen atoms within the bicyclic structure enhance hydrogen bonding potential, contributing to selectivity and potency.[15]

| Compound Class | Target Kinase | Activity | Key Structural Features | Reference |

| 2-Anilinoquinoxalines | PDGF-R | Selective Inhibition | Anilino substituent at C2 | [14] |

| 2-Cycloalkylaminoquinoxalines | PDGF-R | Improved PK Profile | Cyclohexylamino or norbornylamino at C2 | [14] |

| 2,3-Diarylquinoxalin-6-amines | Not specified | Antiproliferative | Diaryl substitutions at C2 and C3 | [16] |

Section 3: Key Signaling Pathways

Understanding the signaling context of a target kinase is crucial for inhibitor development. The following diagrams illustrate the signaling pathways of three major kinase families implicated in cancer: EGFR, Bcr-Abl, and Src.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[17][18][19]

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), is a constitutively active tyrosine kinase that activates several downstream pathways, including JAK/STAT, RAS/MAPK, and PI3K/AKT, leading to uncontrolled cell proliferation and inhibition of apoptosis.[20][21][22]

Src Family Kinase (SFK) Signaling

Src, a non-receptor tyrosine kinase, is a key transducer of signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins. It plays a crucial role in regulating cell growth, migration, and survival.[23][24][25]

Section 4: Experimental Protocols

This section provides detailed methodologies for key biochemical assays used in the characterization of kinase inhibitors.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring kinase activity by quantifying the amount of ADP produced using the ADP-Glo™ Kinase Assay.[26][27]

Materials:

-

Kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

Ultra-Pure ATP

-

Test compounds (inhibitors)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer plate reader

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended.

-

Prepare a "no inhibitor" control (DMSO only).

-

-

Assay Plate Preparation:

-

Dispense 1 µL of each compound dilution or DMSO control into the wells of a 384-well plate.[28]

-

-

Kinase Reaction:

-

Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations should be determined empirically.

-

Prepare a 2X ATP solution in Kinase Assay Buffer.

-

Add 5 µL of the 2X Kinase/Substrate solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[29]

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[27]

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[28]

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol outlines the measurement of kinase activity using the HTRF® KinEASE™ assay, which detects the phosphorylation of a biotinylated substrate.[30][31][32]

Materials:

-

Kinase of interest

-

HTRF® KinEASE™ Substrate (biotinylated)

-

ATP

-

Test compounds (inhibitors)

-

HTRF® Enzymatic Buffer (1X)

-

HTRF® Detection Buffer

-

HTRF® Detection Reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665)

-

Low-volume, white 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized substrate and detection reagents with distilled water to create stock solutions.

-

Prepare 1X Enzymatic Buffer and supplement with necessary cofactors.

-

Prepare working solutions of the substrate, kinase, and ATP by diluting them in the 1X Enzymatic Buffer.

-

Prepare the detection mix by diluting the Europium-labeled antibody and Streptavidin-XL665 in the Detection Buffer.

-

-

Enzymatic Reaction:

-

In a 384-well plate, dispense the reagents in the following order:

-

Incubate for 15 minutes at room temperature.

-

Add 2 µL of the substrate working solution.[1]

-

Initiate the reaction by adding 2 µL of the ATP working solution.[1]

-

Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 10-60 minutes).

-

-

Detection:

-

Stop the reaction by adding 10 µL of the pre-mixed detection reagents to each well. The EDTA in the detection buffer will chelate Mg2+ and halt the kinase activity.[31]

-

Seal the plate and incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio: (Fluorescence at 665 nm / Fluorescence at 620 nm) * 10,000.[30]

-

The HTRF ratio is proportional to the amount of substrate phosphorylation.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol: Fragment-Based Screening using Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for a primary screen of a fragment library against a kinase target using SPR.[4][33][34]

Materials:

-

Purified kinase target

-

Fragment library (dissolved in DMSO)

-

SPR instrument (e.g., ProteOn™ XPR36 System)

-

Sensor chip (e.g., GLH chip)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling)

-

Running buffer (e.g., PBS with 0.005% Tween 20)

-

Positive and negative control compounds

Procedure:

-

Target Immobilization:

-

Activate the sensor chip surface (e.g., using an EDC/NHS mixture for amine coupling).

-

Inject the purified kinase target over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters on the surface.

-

A reference channel should be prepared in the same way but without the kinase to allow for subtraction of non-specific binding.

-

-

Fragment Library Screening (Primary Screen):

-

Prepare the fragment library for injection. Typically, fragments are screened at a single high concentration (e.g., 100-500 µM) in running buffer containing a small percentage of DMSO to ensure solubility.

-

Inject a set of positive and negative controls to confirm the activity of the immobilized target and the performance of the system.[34]

-

Inject the fragment library compounds sequentially over the target and reference surfaces.

-

Monitor the change in response units (RU) in real-time to detect binding events.

-

-

Hit Identification:

-

After reference surface subtraction, identify fragments that show a binding response significantly above the background noise.

-

Visually inspect the sensorgrams to ensure the binding is reversible and does not exhibit characteristics of aggregation or non-specific binding.

-

-

Hit Validation and Characterization (Secondary Screen):

-

Re-test the primary hits in a dose-response format to confirm binding and determine the equilibrium dissociation constant (KD).

-

Inject a concentration series of each hit fragment (e.g., 5-6 concentrations) over the target surface.

-

Fit the steady-state binding responses against the fragment concentration to a 1:1 binding model to calculate the KD.

-

Further validation using orthogonal techniques (e.g., NMR, X-ray crystallography) is highly recommended to confirm the binding mode and guide subsequent optimization.[4]

-

References

- 1. researchgate.net [researchgate.net]

- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Potent quinoxaline-based inhibitors of PDGF receptor tyrosine kinase activity. Part 1: SAR exploration and effective bioisosteric replacement of a phenyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioengineer.org [bioengineer.org]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 27. promega.com [promega.com]

- 28. carnabio.com [carnabio.com]

- 29. promega.com [promega.com]

- 30. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. m.youtube.com [m.youtube.com]

- 32. m.youtube.com [m.youtube.com]

- 33. pitt.primo.exlibrisgroup.com [pitt.primo.exlibrisgroup.com]

- 34. bioradiations.com [bioradiations.com]

Application Note: A Robust and Scalable Synthesis Protocol for 6-Bromo-1H-indazole

Introduction

6-Bromo-1H-indazole is a pivotal building block in the fields of medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, notably including kinase inhibitors for cancer therapy.[1] The efficient and scalable production of this compound is, therefore, of significant interest to the drug development industry. This document provides a detailed, step-by-step protocol for the large-scale synthesis of 6-Bromo-1H-indazole. The described methodology is founded on the diazotization of 4-bromo-2-methylaniline followed by a cyclization reaction.[1] This process is designed for scalability and reproducibility, making it well-suited for industrial applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 6-Bromo-1H-indazole.

| Parameter | Value |

| Starting Material | 4-bromo-2-methylaniline |

| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide |

| Solvents | Chloroform, Heptane |

| Reaction Temperature | Reflux at 68°C |

| Reaction Time | 20 hours |

| Purity Assessment | NMR, Mass Spectrometry, and HPLC |

Experimental Workflow Diagram

References

Application Notes and Protocols for 6-Bromo-5-fluoro-1-methyl-1H-indazole in Cancer Cell Line Research

Disclaimer: As of December 2025, publicly available research specifically detailing the application of 6-Bromo-5-fluoro-1-methyl-1H-indazole in cancer cell lines is limited. The following application notes and protocols are based on the established methodologies for evaluating novel indazole derivatives in cancer research, providing a framework for investigation.

Application Notes

Introduction

The indazole scaffold is a prominent heterocyclic motif found in numerous compounds with significant therapeutic potential, including several FDA-approved anti-cancer agents.[1][2] These compounds often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, into the indazole core is a common medicinal chemistry strategy to enhance biological activity and modulate pharmacokinetic properties.[1] 6-Bromo-5-fluoro-1-methyl-1H-indazole is a synthetic compound that combines these features, making it a candidate for investigation as a potential anti-cancer agent.

Hypothesized Mechanism of Action

Based on the known activities of other halogenated indazole derivatives, 6-Bromo-5-fluoro-1-methyl-1H-indazole may exhibit anti-cancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many indazole derivatives have been shown to induce programmed cell death in cancer cells.[3] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[3][2]

-

Cell Cycle Arrest: The compound could potentially halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.

-

Inhibition of Kinase Signaling: As with many indazole-based drugs, this compound may inhibit the activity of protein kinases that are dysregulated in cancer, such as those involved in cell growth and survival signaling pathways (e.g., receptor tyrosine kinases).[1][4]

-

Inhibition of Cell Migration and Invasion: Some indazole derivatives can suppress the migratory and invasive capabilities of cancer cells, which is crucial for preventing metastasis.[3]

Preliminary Assessment Strategy

A typical initial assessment of 6-Bromo-5-fluoro-1-methyl-1H-indazole in cancer cell lines would involve a tiered approach:

-

In vitro Cytotoxicity Screening: Determine the compound's ability to inhibit the growth of a panel of cancer cell lines from different tissues of origin.

-

Mechanism of Action Studies: Investigate the underlying cellular and molecular mechanisms responsible for its anti-cancer activity.

-

In vivo Efficacy Studies: Evaluate the compound's anti-tumor activity in animal models.

Data Presentation

The following tables represent a hypothetical summary of quantitative data that would be generated during the initial in vitro evaluation of 6-Bromo-5-fluoro-1-methyl-1H-indazole.

Table 1: In vitro Cytotoxicity of 6-Bromo-5-fluoro-1-methyl-1H-indazole against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | Data not available |

| MDA-MB-231 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

IC50 (half-maximal inhibitory concentration) values would be determined using a cell viability assay such as the MTT assay.

Table 2: Apoptosis Induction by 6-Bromo-5-fluoro-1-methyl-1H-indazole in a Representative Cancer Cell Line (e.g., MCF-7)

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |

| 0 (Control) | Data not available |

| IC50/2 | Data not available |

| IC50 | Data not available |

| IC50*2 | Data not available |

Apoptosis rates would be quantified using flow cytometry after staining with Annexin V and a viability dye.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 6-Bromo-5-fluoro-1-methyl-1H-indazole on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

6-Bromo-5-fluoro-1-methyl-1H-indazole

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 6-Bromo-5-fluoro-1-methyl-1H-indazole in DMSO. Further dilute the stock solution in a complete medium to obtain a range of desired concentrations.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the quantification of apoptosis induced by 6-Bromo-5-fluoro-1-methyl-1H-indazole using flow cytometry.

-

Materials:

-

Cancer cell line

-

6-Bromo-5-fluoro-1-methyl-1H-indazole

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations (e.g., based on IC50 values) for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

-

Visualizations

References

- 1. 6-Bromo-5-fluoro-3-methyl-1H-indazole | 1394120-64-9 | Benchchem [benchchem.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo-5-fluoro-1-methyl-1H-indazole | C8H6BrFN2 | CID 53393244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

N-Alkylation of Indazoles: A Detailed Guide to Regioselective Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The indazole core is a significant pharmacophore present in numerous therapeutic agents. The functionalization of the indazole nitrogen atoms (N-1 and N-2) through alkylation is a critical step in the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms often results in the formation of regioisomeric mixtures, posing a considerable synthetic challenge. This document provides detailed experimental procedures for the regioselective N-1 and N-2 alkylation of indazoles, supported by quantitative data and visual workflows to facilitate the synthesis of desired indazole derivatives.

Factors Influencing Regioselectivity

The regiochemical outcome of indazole alkylation is a delicate balance of several factors, including the choice of base, solvent, alkylating agent, and the steric and electronic properties of substituents on the indazole ring.[1] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1] This inherent stability can be exploited to favor the formation of N-1 alkylated products under thermodynamic control.

Conversely, kinetic control can be utilized to favor the N-2 position. The interplay of these factors allows for the selective synthesis of either N-1 or N-2 alkylated indazoles. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for N-1 selective alkylation.[2][3][4] In contrast, employing substituents like NO2 or CO2Me at the C-7 position can lead to excellent N-2 regioselectivity.[2][5][6]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of Indazoles

This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated indazole.

Method A: Using Sodium Hydride in THF [2][3][4][7]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically stirred at room temperature for several hours or overnight. For less reactive electrophiles, gentle heating to 50 °C may be necessary.[7]

-

Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.

Method B: Using Cesium Carbonate in Dioxane [7][8]

-

Preparation: In a sealed vial or flask, dissolve the indazole (1.0 equiv) in dioxane (e.g., 0.1 M concentration).

-

Base and Electrophile Addition: Add cesium carbonate (Cs2CO3, 2.0 equiv) followed by the alkyl tosylate (1.5 equiv).

-

Heating: Heat the reaction mixture to 90 °C.

-

Reaction Time: Stir for 2 hours or until the reaction is complete as monitored by LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify by silica gel chromatography to obtain the N-1 substituted product.[7]

Protocol 2: Selective N-2 Alkylation of Indazoles

These protocols are designed to favor the formation of the N-2 alkylated indazole.

Method A: TfOH-Catalyzed Alkylation with Diazo Compounds [1][9]

This modern, metal-free method provides excellent yields and high N-2 regioselectivity.[1][9]

-

Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).

-

Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the layers and extract the aqueous phase with DCM.

-

Drying and Concentration: Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.

Method B: Alkylation with 2,2,2-Trichloroacetimidates [10][11][12]

This method utilizes trifluoromethanesulfonic acid or copper(II) triflate as a catalyst to achieve selective N-2 alkylation.[10][11][12]

-

Preparation: In a suitable reaction vessel, dissolve the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in an anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.

-

Reaction: Stir the reaction at the appropriate temperature until completion.

-

Work-up and Purification: Follow standard aqueous work-up procedures and purify the product by column chromatography.

Method C: Mitsunobu Reaction [1][6]

-

Preparation: In an anhydrous solvent such as THF, dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv).

-

Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Concentration: Remove the solvent under reduced pressure.

-

Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.

Data Presentation

The following table summarizes the quantitative data for the N-alkylation of various indazole substrates under different reaction conditions, highlighting the regioselectivity of the transformations.

| Indazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | N1:N2 Ratio | Yield (%) | Reference |

| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH | THF | RT | - | >99:1 | - | [2][3][4] |

| 3-tert-Butyl-1H-indazole | Alkyl bromide | NaH | THF | RT | - | >99:1 | - | [2][3][4] |

| 3-COMe-1H-indazole | Alkyl bromide | NaH | THF | RT | - | >99:1 | - | [2][3][4] |

| 3-Carboxamide-1H-indazole | Alkyl bromide | NaH | THF | RT | - | >99:1 | - | [2][3][4] |